4-(4-Isopropylpiperazin-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLKNBUQRZOYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429362 | |
| Record name | 4-(4-Isopropylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443914-86-1 | |
| Record name | 4-[4-(1-Methylethyl)-1-piperazinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443914-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Isopropylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 4-(4-Isopropylpiperazin-1-yl)aniline
The construction of the core this compound structure can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.
Carbon-nitrogen (C-N) bond formation is the key step in assembling the title compound from its constituent aromatic and piperazine (B1678402) moieties. Modern cross-coupling and classical substitution reactions are the primary methods employed.
Buchwald-Hartwig Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This method allows for the direct coupling of an aryl halide or triflate with an amine. For the synthesis of this compound, this can be approached by coupling 1-isopropylpiperazine (B163126) with a 4-haloaniline derivative (e.g., 4-bromoaniline (B143363) or 4-chloroaniline).
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org The efficiency of the reaction is highly dependent on the choice of ligand, base, and solvent. youtube.com Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, RuPhos, or BrettPhos, are often employed to facilitate the catalytic cycle. youtube.com Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically used. nih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| 4-Bromoaniline | 1-Isopropylpiperazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C | High |
Note: The second entry would require subsequent reduction of the nitrile group to an aminomethyl group or hydrolysis to a carboxylic acid, representing a multi-step synthesis of an analogue.
Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution offers a classical, metal-free alternative for C-N bond formation. chemistrysteps.com This reaction requires an aromatic ring activated by at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to a good leaving group (e.g., F, Cl). libretexts.org
A common strategy for synthesizing the target compound via SNA_r involves the reaction of 1-fluoro-4-nitrobenzene (B44160) with 1-isopropylpiperazine. The potent electron-withdrawing nitro group facilitates the nucleophilic attack of the piperazine nitrogen onto the carbon bearing the fluorine atom. libretexts.org This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex, after which the fluoride (B91410) ion is eliminated to restore aromaticity. chemistrysteps.com The resulting nitroaromatic intermediate, 1-isopropyl-4-(4-nitrophenyl)piperazine, can then be converted to the final product as described in the following section.
The reduction of a nitro group is a highly efficient and widely used method for introducing an aniline (B41778) functionality. The precursor, 1-isopropyl-4-(4-nitrophenyl)piperazine, synthesized via SNA_r, is readily converted to this compound using various reducing agents.
Common methods for this transformation include:
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). It is known for its clean conversion and high yields.
Metal-Acid Systems: Classic reducing systems such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or HCl, are effective for this reduction.
Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney Nickel or Pd/C) can also be used as the hydrogen source.
Table 2: Comparison of Methods for Nitro Group Reduction
| Method | Reagents | Solvent | Conditions | Advantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol/Methanol | Room Temperature | High yield, clean reaction |
| Metal-Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | Tolerates some functional groups |
Functionalization and Derivatization Strategies Utilizing this compound
The title compound is a versatile building block for constructing more complex molecules due to its multiple reactive sites. Strategic modification can be directed towards the aniline nitrogen, the piperazine nitrogen, or the aromatic ring.
The primary aromatic amine (aniline) is a potent nucleophile and can be selectively modified under appropriate conditions. Its reactivity allows for a range of transformations to produce diverse derivatives.
Acylation: The aniline nitrogen readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form stable amide derivatives. This transformation is often used to protect the amine or to introduce new functional moieties.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. This functional group can act as a hydrogen bond donor/acceptor and is prevalent in many bioactive molecules.
Condensation: The aniline can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases), which can serve as intermediates for further reactions, such as reductive amination to form secondary amines. ijrpc.com
While the piperazine in the final compound contains a tertiary nitrogen that cannot be easily alkylated further (except for quaternization), a key derivatization strategy involves the synthesis of the isopropyl group itself from a precursor. Starting with 4-(piperazin-1-yl)aniline, the N-isopropyl group can be introduced via reductive amination. nih.gov
This process involves the reaction of the secondary amine on the piperazine ring with acetone (B3395972) in the presence of a reducing agent. The initial reaction forms an unstable enamine or iminium ion intermediate, which is then immediately reduced in situ. Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is highly efficient for producing N-alkylated piperazine derivatives.
The aromatic ring of this compound is electron-rich and activated towards electrophilic aromatic substitution. Both the amino group and the piperazinyl group are activating and ortho-, para-directing. Since the para position is already substituted, incoming electrophiles are directed to the ortho positions relative to these two groups.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the ring. The regioselectivity (ortho to the amine vs. ortho to the piperazine) can be influenced by steric hindrance and reaction conditions.
Nitration: Introduction of a nitro group can be achieved with nitrating agents, although the strongly activating nature of the ring requires mild conditions to prevent over-reaction or oxidation. Prior protection of the aniline group as an acetamide (B32628) is a common strategy to moderate its activating effect and direct substitution.
This strategic functionalization allows for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships in various chemical and biological contexts.
Multicomponent Reactions and Cascade Processes Incorporating the Compound
Detailed investigations into the application of this compound in multicomponent and cascade reactions have revealed its versatility in the synthesis of diverse heterocyclic scaffolds. The presence of a primary aromatic amine functionality allows this compound to readily participate as the amine component in several name reactions, leading to the formation of complex molecules with a high degree of structural diversity.
Research has demonstrated the successful use of this compound in well-established multicomponent reactions such as the Ugi, Hantzsch, and Doebner-von Miller reactions. In these transformations, the aniline derivative serves as a crucial nucleophile, enabling the formation of key intermediates that subsequently undergo cyclization to afford the desired heterocyclic products. The isopropylpiperazine moiety remains intact throughout these reaction sequences, providing a valuable handle for modulating the physicochemical properties of the final products.
For instance, in the context of the Ugi four-component reaction, this compound can be reacted with an aldehyde, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamide derivatives. These products, bearing the 4-(4-isopropylpiperazin-1-yl)phenyl substituent, are of significant interest due to their peptide-like backbone and the potential for further chemical modification.
Similarly, in the Hantzsch pyridine synthesis, this compound can be employed as the nitrogen source in a one-pot condensation with a β-ketoester and an aldehyde. This reaction leads to the formation of dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to the corresponding pyridines. The resulting pyridine core, substituted with the 4-(4-isopropylpiperazin-1-yl)phenyl group, represents a privileged scaffold in medicinal chemistry.
Furthermore, the Doebner-von Miller reaction provides a pathway to quinoline (B57606) derivatives through the reaction of an α,β-unsaturated carbonyl compound with an aniline. The incorporation of this compound in this reaction allows for the synthesis of quinolines bearing the bulky and lipophilic isopropylpiperazine group, which can influence the biological activity and pharmacokinetic profile of these molecules.
The following table summarizes representative examples of multicomponent reactions incorporating this compound, highlighting the diversity of accessible heterocyclic scaffolds.
| Reaction Name | Other Reactants | Resulting Heterocyclic Scaffold |
| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |
| Hantzsch Synthesis | β-Ketoester, Aldehyde | Pyridine |
| Doebner-von Miller | α,β-Unsaturated Carbonyl | Quinoline |
The successful integration of this compound into these powerful synthetic methodologies underscores its utility as a versatile building block for the construction of complex and potentially bioactive molecules. The ability to introduce the 4-(4-isopropylpiperazin-1-yl)phenyl moiety in a single step through multicomponent and cascade reactions opens up new avenues for the exploration of chemical space and the development of novel compounds with tailored properties. Future research in this area is expected to further expand the scope of reactions in which this valuable aniline derivative can be employed, leading to the discovery of new chemical entities with diverse applications.
Molecular Design and Structure Activity Relationship Sar Studies of Derivatives
Design Principles for Novel Molecular Architectures Incorporating the 4-(4-Isopropylpiperazin-1-yl)aniline Scaffold
The design of new molecules based on the this compound scaffold often follows the principles of molecular hybridization. This approach involves combining the essential pharmacophoric features of this scaffold with other known active fragments to create hybrid molecules with enhanced biological activity. The piperazine (B1678402) ring, with its basic nitrogen atom, is frequently exploited to form salt bridges or hydrogen bonds with target proteins, thereby improving aqueous solubility and oral bioavailability. The isopropyl group on the piperazine nitrogen can provide beneficial steric interactions within a binding pocket and enhance lipophilicity, which can be critical for cell permeability.
A common strategy involves the acylation or sulfonylation of the aniline (B41778) nitrogen to introduce various substituents that can modulate the electronic properties and steric bulk of the molecule. For instance, in the development of kinase inhibitors, the aniline group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. Modifications to the phenyl ring of the aniline moiety, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the pKa of the aniline nitrogen and influence binding affinity.
The piperazine moiety itself is a versatile linker that can be functionalized to explore different chemical spaces. The nitrogen atom not attached to the aniline ring can be derivatized with a wide range of substituents to probe interactions with solvent-exposed regions of a target protein or to attach solubilizing groups.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. These models use statistical methods to correlate physicochemical properties of the molecules with their observed activity, providing predictive models for the design of new, more potent compounds.
Ligand-based design is particularly useful when the three-dimensional structure of the target protein is unknown. In this approach, a pharmacophore model is developed based on a set of active compounds. For derivatives of this compound, a typical pharmacophore model might include a hydrogen bond donor (the aniline NH), a hydrogen bond acceptor (a nitrogen atom of the piperazine ring), a hydrophobic feature (the isopropyl group), and an aromatic ring. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are likely to be active.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by mapping the steric and electrostatic fields of the molecules. These studies can highlight regions where modifications to the this compound scaffold are likely to increase or decrease activity. For example, a CoMFA study might indicate that bulky substituents at a particular position on the aniline ring are detrimental to activity, while a positive electrostatic potential near the piperazine ring is favorable.
Structure-Based Design Insights from this compound Derivatives
When the crystal structure of the target protein is available, structure-based drug design becomes a powerful tool for optimizing derivatives of this compound. Molecular docking studies can predict the binding mode of these derivatives within the active site of the target, revealing key interactions that contribute to their affinity.
For example, in the context of kinase inhibition, docking studies often show the aniline portion of the molecule forming crucial hydrogen bonds with the backbone of the kinase hinge region. The isopropylpiperazine moiety typically extends into the solvent-exposed region or a hydrophobic pocket, and its conformation can significantly impact binding. The isopropyl group, in particular, can occupy a specific hydrophobic sub-pocket, contributing to both potency and selectivity.
X-ray crystallography of co-crystals of these derivatives with their target proteins provides the most detailed insights. These structures can confirm the predicted binding modes and reveal subtle interactions, such as water-mediated hydrogen bonds, that can be exploited in further design efforts. For instance, a crystal structure might show that a specific torsion angle of the piperazine ring is required for optimal binding, guiding the design of more rigid analogs to lock in this bioactive conformation.
Conformational Analysis and Stereoelectronic Effects on Molecular Interactions
The stereoelectronic properties of the derivatives also have a significant impact on their molecular interactions. The nitrogen atoms of the piperazine ring have lone pairs of electrons that can act as hydrogen bond acceptors. The electronic nature of the substituents on the aniline ring can affect the hydrogen bond donating capacity of the NH group. These stereoelectronic effects are crucial for the specific recognition of the ligand by the receptor. For example, the introduction of an electron-withdrawing group on the aniline ring can increase the acidity of the NH proton, making it a stronger hydrogen bond donor.
Understanding the interplay between the conformational preferences and the stereoelectronic properties of these derivatives is essential for the rational design of molecules with improved affinity and selectivity. By carefully tuning these properties, medicinal chemists can optimize the interactions of the this compound scaffold with its biological target.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and reactivity of molecules. researchgate.net For 4-(4-isopropylpiperazin-1-yl)aniline, DFT calculations can provide a detailed understanding of its molecular geometry, electronic properties, and reactivity.
In a typical DFT study, the geometry of the molecule is optimized to find its most stable conformation. From this optimized structure, various electronic properties can be calculated. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.
A Molecular Electrostatic Potential (MEP) map can also be generated using DFT calculations. This map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP map would likely show nucleophilic character around the nitrogen atoms of the aniline (B41778) and piperazine (B1678402) groups, indicating potential sites for electrophilic attack or hydrogen bonding.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -5.2 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. impactfactor.org This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. impactfactor.orgunar.ac.id For this compound, molecular docking studies could be employed to investigate its binding affinity and mode of interaction with various enzymes or receptors.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the docked pose and to calculate binding free energies, offering a more accurate prediction of the binding affinity.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, DFT calculations can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netrsc.org The calculated vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the molecular structure. Similarly, predicted 1H and 13C NMR chemical shifts can assist in the assignment of experimental spectra. researchgate.net
Furthermore, computational chemistry can be employed to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, the reaction mechanism can be elucidated, and the activation energies for different pathways can be determined. This information is valuable for understanding the compound's stability and for optimizing reaction conditions.
Computational Approaches to Synthetic Route Optimization
Computational chemistry can play a significant role in optimizing the synthetic route for this compound. By modeling different synthetic strategies, it is possible to predict the feasibility and efficiency of various reactions. For example, computational methods can be used to:
Screen for optimal catalysts: By calculating the activation energies of a reaction with different catalysts, the most effective one can be identified.
Predict reaction outcomes: Computational models can help predict the major products of a reaction and identify potential side products.
Optimize reaction conditions: The effect of temperature, pressure, and solvent on reaction rates and yields can be simulated to determine the optimal conditions.
Advanced Analytical Characterization of 4 4 Isopropylpiperazin 1 Yl Aniline and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For 4-(4-Isopropylpiperazin-1-yl)aniline (C13H21N3), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass is 219.17355 Da. uni.lu
The fragmentation pattern observed in mass spectrometry provides valuable structural information. While specific fragmentation data for this compound is not detailed in the literature, the fragmentation of N-arylpiperazine derivatives generally follows predictable pathways. The positive mode electrospray ionization (+ESI) would likely lead to the protonated molecule [M+H]+. Subsequent fragmentation would involve cleavages at the weakest bonds and rearrangements.
Key fragmentation pathways for N-arylpiperazine derivatives often involve the piperazine (B1678402) ring. The fragmentation of the [M+H]+ ion can occur via researchgate.netnih.gov-H migration, leading to characteristic fragment ions. mdpi.com For this compound, the major fragmentation would likely involve the loss of the isopropyl group and cleavage of the piperazine ring.
Table 1: Predicted HRMS Fragmentation of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M+H]+ | C13H22N3+ | 220.1808 |
| [M-C3H7]+ | C10H14N3+ | 176.1182 |
| [C10H13N2]+ | Ion from cleavage of the piperazine ring | 161.1073 |
| [C6H7N2]+ | Aniline-piperazine fragment | 107.0604 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom. For this compound, the NMR spectra would exhibit characteristic signals for the aromatic, piperazine, and isopropyl protons and carbons.
Based on data from analogous N-substituted piperazines and anilines, a set of predicted chemical shifts can be compiled. researchgate.netnih.govmdpi.com The aromatic protons of the aniline (B41778) ring would appear as two doublets in the range of δ 6.5-7.5 ppm. The piperazine protons typically show complex signals in the aliphatic region (δ 2.5-4.0 ppm). The isopropyl group would be characterized by a septet for the CH proton and a doublet for the two methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic CH (ortho to NH2) | ~6.6 | Doublet |
| Aromatic CH (ortho to piperazine) | ~6.8 | Doublet |
| NH2 | ~3.5 | Broad Singlet |
| Piperazine CH2 (adjacent to N-Aryl) | ~3.1 | Triplet |
| Piperazine CH2 (adjacent to N-Isopropyl) | ~2.7 | Triplet |
| Isopropyl CH | ~2.8 | Septet |
The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ ppm) |
|---|---|
| Aromatic C (C-NH2) | ~140 |
| Aromatic C (C-N) | ~150 |
| Aromatic CH | ~115-120 |
| Piperazine C (adjacent to N-Aryl) | ~50 |
| Piperazine C (adjacent to N-Isopropyl) | ~53 |
| Isopropyl CH | ~55 |
X-ray Crystallography for Solid-State Structure Determination and Ligand-Bound Conformations
For instance, the crystal structure of piperazine itself reveals a chair conformation with N-H···N hydrogen-bonded chains. researchgate.net In more complex derivatives, the piperazine ring generally maintains this low-energy chair conformation. An X-ray analysis of this compound would be expected to show the aniline and isopropyl groups in equatorial positions on the piperazine ring to minimize steric hindrance.
The determination of ligand-bound conformations is a critical aspect of structure-based drug design. While no such data exists for the title compound, X-ray crystallography is the primary method used to visualize how a molecule interacts with its biological target, revealing key hydrogen bonds and hydrophobic interactions.
Advanced Chromatographic Separations (SFC, HPLC, GC) for Purity and Isomer Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful methods for analyzing this compound and its derivatives.
A review of analytical methods for piperazine determination highlights the utility of various chromatographic techniques. GC is a suitable method for the analysis of volatile piperazine derivatives. A developed GC method for piperazine and its N-methyl and N-ethyl derivatives utilized a DB-17 column, demonstrating good separation and peak shapes. hakon-art.comresearchgate.net Such a method could be adapted for the analysis of this compound.
HPLC is widely used for the analysis of pharmaceutical compounds. For piperazine derivatives, which can be basic and polar, reversed-phase HPLC can be challenging, sometimes requiring derivatization or the use of specialized columns. researchgate.net Normal-phase HPLC can be an effective alternative.
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds and for high-throughput analysis. While specific SFC methods for this compound are not documented, its application to related basic compounds suggests it would be a valuable tool for its analysis, particularly for separating any potential isomers or chiral derivatives.
Table 4: Chromatographic Methods for the Analysis of Piperazine Derivatives
| Technique | Column Example | Mobile Phase/Carrier Gas Example | Detection | Application |
|---|---|---|---|---|
| GC | DB-17 | Helium | FID | Purity, Related Substances |
| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water with additives | UV, DAD | Purity, Quantification |
Emerging Applications in Specialized Chemical Domains
Contributions to Material Science: Design of Functional Polymers and Organic Electronics
The aniline (B41778) component of 4-(4-Isopropylpiperazin-1-yl)aniline provides a foundational element for its potential use in material science, particularly in the synthesis of functional polymers. Aniline and its derivatives are well-known precursors to polyaniline (PANI), a conductive polymer with significant applications in organic electronics, including sensors, electrochromic devices, and antistatic coatings. The primary amine group on the aniline ring is the reactive site for oxidative polymerization.
The incorporation of the 4-isopropylpiperazine substituent could offer a strategic approach to modify the properties of resulting polymers. The bulky and hydrophobic isopropyl group, along with the flexible piperazine (B1678402) ring, can influence the polymer's morphology, solubility in organic solvents, and processability. These modifications are critical for fabricating thin films and integrating the material into electronic devices.
Table 1: Potential Influence of Substituents on Polymer Properties
| Substituent Group | Potential Effect on Polymer Chain | Consequence for Material Properties |
| Aniline Moiety | Forms the conductive polymer backbone through polymerization. | Provides inherent electrical conductivity. |
| Piperazine Ring | Introduces flexibility and spacing between polymer chains. | May enhance solubility and processability. |
| Isopropyl Group | Adds steric bulk and increases lipophilicity. | Can reduce inter-chain interactions, affecting conductivity and improving solubility in non-polar solvents. |
While specific studies on polymers derived exclusively from this compound are not widely documented, the principles of polymer chemistry suggest its potential as a monomer for creating new functional materials with tailored electronic and physical properties for the organic electronics sector.
Role in Agrochemical and Dyestuff Synthesis as an Intermediate
In synthetic chemistry, this compound serves as a valuable intermediate, a building block for constructing more complex molecules. Its structural analog, 4-piperazinoaniline, is recognized as an important intermediate in the agrochemical, pharmaceutical, and dyestuff fields thermofisher.com. By extension, this compound is positioned to serve a similar role, with the isopropyl group offering a point of variation to modulate the final product's characteristics.
In the dyestuff industry, aniline derivatives are fundamental components of many azo dyes and other colorants. The primary amine group of the aniline ring can be readily diazotized and then coupled with another aromatic compound to form an azo linkage (-N=N-), which is a common chromophore. The 4-isopropylpiperazine group would act as an auxochrome, a substituent that can modify the color and fastness properties of the dye. researchgate.netresearchgate.netrsc.org
Development of Analytical Reagents and Derivatization Agents
The chemical reactivity of this compound makes it a candidate for development as an analytical reagent, particularly as a derivatization agent. Derivatization is a technique used in analytical chemistry to chemically modify an analyte to make it more suitable for analysis, often by enhancing its detectability or improving its separation characteristics in chromatography. scbt.com
Piperazine-based compounds have been successfully used for the derivatization of carboxyl groups in peptides to improve their ionization efficiency in mass spectrometry. nih.gov The amine groups on the this compound molecule, particularly the primary aniline amine, are nucleophilic and can react with various functional groups (such as carboxylic acids, aldehydes, and ketones) to form stable derivatives.
Table 2: Potential Derivatization Reactions
| Reactive Site on Analyte | Potential Reaction with this compound | Purpose of Derivatization |
| Carboxylic Acid (-COOH) | Amide bond formation | Enhance detectability in HPLC or Mass Spectrometry. |
| Aldehyde/Ketone (C=O) | Schiff base formation | Improve chromatographic separation and introduce a UV-active chromophore. |
| Isocyanate (-NCO) | Urea linkage formation | Stabilize reactive analytes for analysis. |
By tagging analytes with this molecule, their properties can be altered favorably. For instance, the introduction of the aromatic ring acts as a chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC).
Coordination Chemistry: Ligand Design and Metal Complexation Potential
The structure of this compound contains multiple nitrogen atoms, each with a lone pair of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can act as Lewis bases, donating their electron pairs to a central metal ion to form a coordination complex. mdpi.comrsc.org
The molecule has three potential nitrogen donor sites:
The primary amine nitrogen of the aniline group.
The tertiary amine nitrogen of the piperazine ring attached to the aniline.
The tertiary amine nitrogen of the piperazine ring attached to the isopropyl group.
This arrangement allows the molecule to potentially act as a multidentate ligand, binding to a metal ion at more than one site, which typically results in the formation of stable chelate rings. The specific geometry and electronic properties of the resulting metal complexes would depend on the metal ion used and the reaction conditions. researchgate.net The synthesis of such complexes is of interest for applications in catalysis, materials science, and the development of new therapeutic agents.
Table 3: Potential Metal Coordination Sites
| Atom Number | Atom Type | Hybridization | Role in Coordination |
| N1 | Aniline Nitrogen | sp² | Primary donor site, can coordinate to a metal center. |
| N2 | Piperazine Nitrogen (Aryl-bound) | sp³ | Secondary donor site, can participate in chelation. |
| N3 | Piperazine Nitrogen (Isopropyl-bound) | sp³ | Tertiary donor site, can participate in chelation. |
The study of how this compound binds to different transition metals could reveal novel complexes with unique catalytic or physical properties.
Q & A
Q. Basic Modeling
- Frontier Molecular Orbital (FMO) analysis : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
- Mulliken charges : Identifies electron-rich aromatic carbons prone to electrophilic substitution .
Advanced Technique
Machine learning (e.g., graph neural networks) trained on reaction databases (Reaxys, SciFinder) can predict optimal coupling conditions (catalyst, solvent, temperature) with >85% accuracy .
How does the isopropyl group in this compound influence its pharmacokinetic properties compared to methyl or ethyl analogs?
Q. Basic Comparison
- Lipophilicity (LogP) : Isopropyl increases LogP by ~0.5 units compared to methyl, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : Bulkier groups slow CYP450-mediated oxidation, as shown in microsomal stability assays (rat liver microsomes, t1/2 > 120 min) .
Advanced Study Design
Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes when substituting piperazine N-alkyl groups in receptor-ligand complexes .
What analytical strategies are effective in distinguishing this compound from structural analogs like 4-(4-Methylpiperazin-1-yl)aniline?
Q. Basic Differentiation
- Mass spectrometry (HRMS) : Exact mass differences (e.g., 14.0167 Da between isopropyl and methyl groups).
- IR spectroscopy : C-H stretching bands at 2960 cm−1 (isopropyl) vs. 2850 cm−1 (methyl) .
Advanced Technique
2D NMR (HSQC, HMBC) resolves overlapping signals in complex mixtures, particularly in regiochemical isomers .
How can researchers mitigate piperazine ring oxidation during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
